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molecular formula C12H15BrN2O B8311682 5-Bromo-3-(3-methoxypropyl)-1-methyl-1H-indazole

5-Bromo-3-(3-methoxypropyl)-1-methyl-1H-indazole

Cat. No. B8311682
M. Wt: 283.16 g/mol
InChI Key: XEDJCOUQCWIWMX-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

A solution of 54.00 g of 5-bromo-3-(3-methoxyprop-1-ynyl)-1-methyl-1H-indazole in 1700 ml of methanol is admixed at room temperature with 20.58 g of 10% Pd/C. The mixture is hydrogenated over 1.5 hours and clarified by filtration, and the filtrate is concentrated by evaporation. The title compound is obtained as a yellowish oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.56 (1:1 EtOAc-heptane). Rt=4.37 (gradient I).
Name
5-bromo-3-(3-methoxyprop-1-ynyl)-1-methyl-1H-indazole
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
1700 mL
Type
solvent
Reaction Step Two
Name
Quantity
20.58 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[N:6]=[C:5]2[C:12]#[C:13][CH2:14][O:15][CH3:16]>CO.[Pd]>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[N:6]=[C:5]2[CH2:12][CH2:13][CH2:14][O:15][CH3:16]

Inputs

Step One
Name
5-bromo-3-(3-methoxyprop-1-ynyl)-1-methyl-1H-indazole
Quantity
54 g
Type
reactant
Smiles
BrC=1C=C2C(=NN(C2=CC1)C)C#CCOC
Step Two
Name
Quantity
1700 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
20.58 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
clarified by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=C2C(=NN(C2=CC1)C)CCCOC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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